(2-Chloro-benzyl)-trimethyl-silane
Overview
Description
(2-Chloro-benzyl)-trimethyl-silane is an organosilicon compound with the molecular formula C10H15ClSi It is a derivative of benzyl chloride where the benzyl group is substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-benzyl)-trimethyl-silane typically involves the reaction of 2-chlorobenzyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and economic viability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-benzyl)-trimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding benzylsilane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-chlorobenzyl derivatives.
Oxidation: Formation of 2-chlorobenzyl alcohol or 2-chlorobenzaldehyde.
Reduction: Formation of benzylsilane derivatives.
Scientific Research Applications
(2-Chloro-benzyl)-trimethyl-silane has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-benzyl)-trimethyl-silane involves the reactivity of the trimethylsilyl group and the benzyl chloride moiety. The trimethylsilyl group can stabilize reactive intermediates, while the benzyl chloride can undergo nucleophilic substitution reactions. These properties make it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar structure but lacks the trimethylsilyl group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the benzyl moiety.
2-Chlorobenzyl chloride: Similar structure but without the trimethylsilyl group.
Uniqueness
(2-Chloro-benzyl)-trimethyl-silane is unique due to the presence of both the trimethylsilyl group and the benzyl chloride moiety. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
IUPAC Name |
(2-chlorophenyl)methyl-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMVLEPTMQRSSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372912 | |
Record name | (2-Chlorobenzyl)-trimethyl-silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68307-67-5 | |
Record name | (2-Chlorobenzyl)-trimethyl-silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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